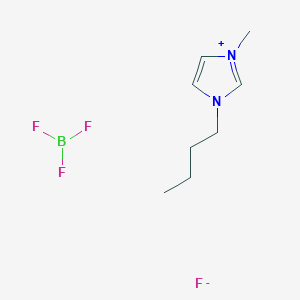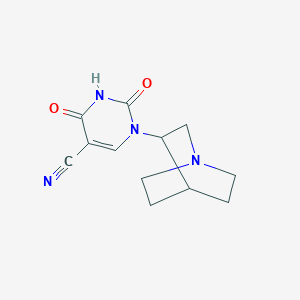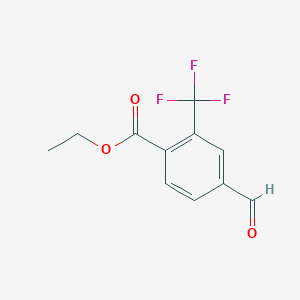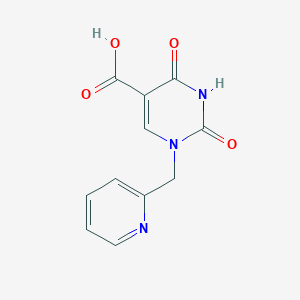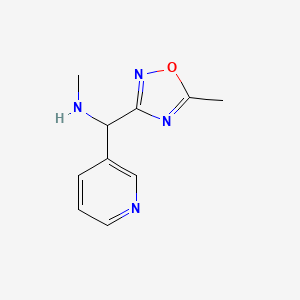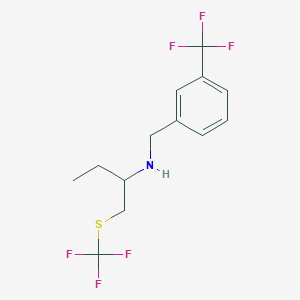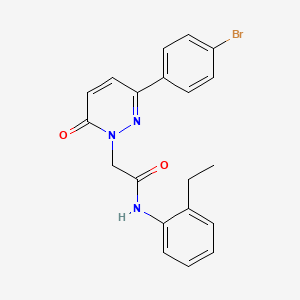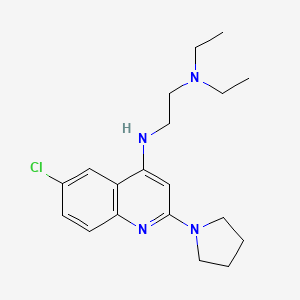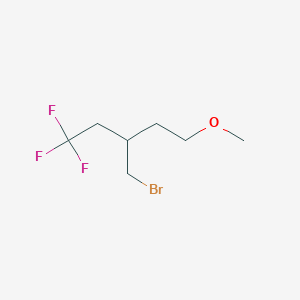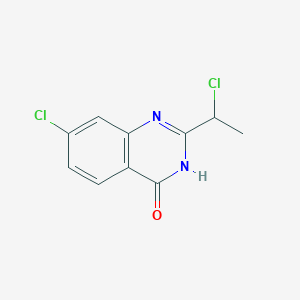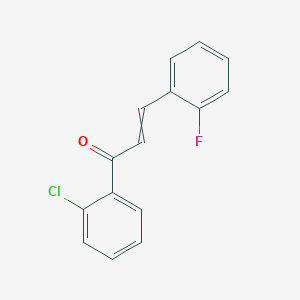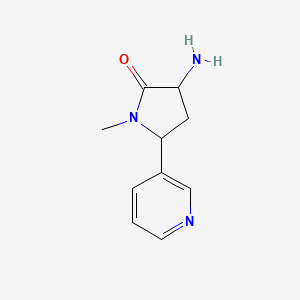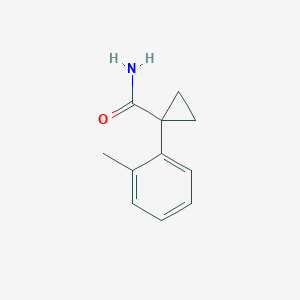
1-(2-Methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H13NO. This compound belongs to the class of cyclopropane carboxamides, which are known for their unique structural and chemical properties. The presence of a cyclopropane ring in its structure imparts significant strain, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-methylphenylcyclopropanecarboxylic acid with ammonia or an amine. One common method includes the following steps:
Formation of Acid Chloride: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation: The acid chloride is then reacted with ammonia or a primary amine to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
1-(2-Methylphenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(2-Methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
1-(2-Methylphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
- N-(2-Cyanophenyl)cyclopropanecarboxamide
- N-(4,5-Dichloro-2-methylphenyl)cyclopropanecarboxamide
- N-(3-Chloro-4-cyanophenyl)cyclopropanecarboxamide
Uniqueness: The presence of the 2-methylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other cyclopropanecarboxamide derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-(2-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13) |
InChIキー |
CVRMEDPTHBNUAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2(CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


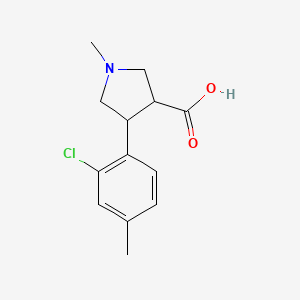
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
